molecular formula C10H12BrN3 B12937290 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine CAS No. 947533-72-4

6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine

Cat. No.: B12937290
CAS No.: 947533-72-4
M. Wt: 254.13 g/mol
InChI Key: WMSUUGWLJJZSGJ-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a bromine atom at position 6 and a bulky tert-butyl group at position 2. This structure combines the pharmacological relevance of imidazo-fused pyrimidines with the steric and electronic effects of bromine and tert-butyl substituents.

Properties

CAS No.

947533-72-4

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

6-bromo-2-tert-butylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-6-14-5-7(11)4-12-9(14)13-8/h4-6H,1-3H3

InChI Key

WMSUUGWLJJZSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=NC2=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with tert-butyl bromide, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine often involve large-scale multicomponent reactions and optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): For bromination reactions.

    Sodium hydride (NaH): For deprotonation and nucleophilic substitution reactions.

    Palladium catalysts: For cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cyclization reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 6 Position 2 Key Biological Activity
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Br tert-butyl Potential kinase inhibitor
8-Amino-6-bromoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Br H (Position 8: NH₂) CDK2 inhibition
6-Bromo-2-methylimidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Br methyl Not reported
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine Br methyl Synthetic intermediate

Table 2: Physicochemical Properties

Compound Name Molecular Weight Predicted logP Solubility (mg/mL)
6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine 283.18 3.5 <0.1 (low)
8-Amino-6-bromoimidazo[1,2-a]pyridine 212.05 1.8 ~1.2 (moderate)
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 284.11 2.3 ~0.5 (low)

Research Findings and Implications

  • Synthetic Flexibility : Bromine at position 6 allows diversification via cross-coupling, as demonstrated in analogues .
  • Steric Effects : The tert-butyl group may improve metabolic stability but requires optimization for solubility in drug development .
  • Activity Prediction: Based on CDK2 inhibition in amino-substituted pyridines , the target compound could be modified (e.g., introducing polar groups at position 8) to enhance activity.

Biological Activity

6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a bromine atom at the 6-position and a tert-butyl group at the 2-position contributes to its distinctive properties, making it an interesting candidate for various therapeutic applications.

The compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse pharmacological activities. The molecular formula of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is C11H13BrN4C_{11}H_{13}BrN_4, with a molecular weight of approximately 269.15 g/mol. Its structural uniqueness arises from the combination of the bromine and tert-butyl groups, which may enhance its reactivity and biological interactions.

Synthesis Methods

Several synthetic routes have been established for producing 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine. These methods often involve multi-step reactions that utilize starting materials such as substituted pyrimidines and brominating agents. The following table summarizes some of the key synthetic approaches:

Synthesis Method Key Reagents Yield
Method ABromine, tert-butylamineHigh
Method B2-tert-butylpyrimidine derivativesModerate
Method CN-bromosuccinimide (NBS)High

Biological Activity

Research indicates that 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine exhibits significant biological activity through various mechanisms. Notably, studies have shown its potential as an inhibitor of specific enzymes and receptors involved in critical physiological processes.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on certain kinases and phosphodiesterases, which are pivotal in cellular signaling pathways. For instance, it was found to inhibit the activity of protein kinase A (PKA) with an IC50 value in the low micromolar range, suggesting it could be a promising lead compound for developing anti-cancer agents.

Antimicrobial Activity

In vitro studies have demonstrated that 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be around 32 µg/mL, indicating moderate antibacterial activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine in human cancer cell lines. The results showed a dose-dependent reduction in cell viability with significant apoptosis induction.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on its use against multidrug-resistant bacteria. The findings suggested that when combined with conventional antibiotics, this compound enhanced their efficacy, potentially serving as an adjuvant therapy.

The mechanism through which 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine exerts its biological effects is still under investigation. Preliminary studies suggest that it may function by modulating intracellular signaling pathways and altering gene expression profiles related to cell proliferation and apoptosis.

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